1,3,4-Thiadiazole-2,5-dicarbaldehyde

Description

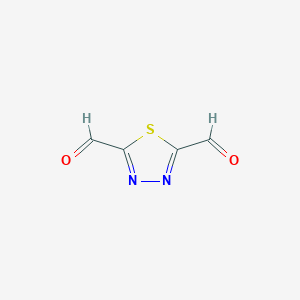

1,3,4-Thiadiazole-2,5-dicarbaldehyde (CAS: N/A; molecular formula: C₅H₂N₂O₂S) is a heterocyclic compound featuring a thiadiazole core substituted with aldehyde groups at positions 2 and 3. The compound’s aldehyde groups confer high reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, coordination complexes, and functional materials. Notably, thiadiazole derivatives are extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

CAS No. |

859506-70-0 |

|---|---|

Molecular Formula |

C4H2N2O2S |

Molecular Weight |

142.14 g/mol |

IUPAC Name |

1,3,4-thiadiazole-2,5-dicarbaldehyde |

InChI |

InChI=1S/C4H2N2O2S/c7-1-3-5-6-4(2-8)9-3/h1-2H |

InChI Key |

FZDABVOWUXHHND-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=NN=C(S1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazide and Dialdehyde Precursors

The preparation of this compound typically involves the reaction of hydrazine derivatives with dialdehydes such as terephthalaldehyde or other dialdehyde compounds. The general synthetic route includes:

- Condensation of hydrazine or hydrazide with dialdehyde to form a bis-hydrazone intermediate.

- Thionation of the bis-hydrazone intermediate using Lawesson’s reagent or similar thionating agents.

- Oxidative cyclization to close the thiadiazole ring and introduce the sulfur atom.

This sequence can be performed in a one-pot fashion under reflux conditions in ethanol or toluene, with reaction times ranging from 10 to 15 hours to ensure complete conversion. The process yields the this compound with high purity, confirmed by thin-layer chromatography (TLC) and spectroscopic methods.

Alternative Routes Using Thiosemicarbazides and Dialdehydes

Alternatively, thiosemicarbazides can react with dialdehydes directly under acidic or dehydrating conditions to form the thiadiazole ring. In the presence of PPE, the reaction proceeds smoothly without the need for toxic reagents, making it environmentally favorable.

The reaction conditions are optimized by controlling:

- The molar ratio of thiosemicarbazide to dialdehyde.

- The amount of PPE to facilitate cyclodehydration.

- The reaction temperature, maintained below 85 °C to prevent decomposition.

This method has been shown to produce 1,3,4-thiadiazole derivatives with amino or aldehyde substituents at the 2 and 5 positions, depending on the starting materials used.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazide + Aldehyde + Lawesson’s reagent | Aryl hydrazide, aromatic aldehyde, Lawesson’s reagent | Reflux in ethanol/toluene, 10-15 h | 70–96 | One-pot, high yield, no isolation of intermediates | Requires Lawesson’s reagent, longer reaction time |

| Thiosemicarbazide + Carboxylic acid + PPE | Thiosemicarbazide, carboxylic acid, polyphosphate ester | Chloroform, <85 °C, one-pot | 44–70 | Green method, avoids toxic reagents | Solubility issues with some dicarboxylic acids |

| Thiosemicarbazide + Dialdehyde + PPE | Thiosemicarbazide, dialdehyde, PPE | Controlled temp <85 °C, one-pot | Moderate to high | Environmentally friendly, simple work-up | Requires optimization of PPE amount and solvent |

Research Findings and Analytical Data

- The two-step, one-pot synthesis using Lawesson’s reagent yields 2,5-disubstituted 1,3,4-thiadiazoles with yields up to 96%, with melting points and NMR data consistent with literature values.

- The PPE-mediated cyclodehydration approach produces 2-amino-1,3,4-thiadiazoles with yields ranging from 44% to 70%, confirmed by mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

- The reaction intermediates, such as thiohydrazides and hydrazones, have been isolated and characterized, confirming the stepwise mechanism of ring formation.

- Optimization of reaction parameters such as reagent ratios, solvent choice, and temperature is critical to maximize yield and purity.

- The 1,3,4-thiadiazole ring shows stability under acidic conditions but is susceptible to cleavage under strong basic environments, which is important for post-synthesis handling.

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazole-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium

Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran

Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products:

Oxidation: 1,3,4-Thiadiazole-2,5-dicarboxylic acid

Reduction: 1,3,4-Thiadiazole-2,5-dimethanol

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1,3,4-Thiadiazole-2,5-dicarbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiadiazoles, which have applications in materials science and catalysis .

Biology and Medicine: This compound and its derivatives have shown potential as antimicrobial and anticancer agents. Studies have demonstrated their ability to inhibit the growth of various bacterial strains and cancer cell lines. The presence of the thiadiazole ring is crucial for their biological activity .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. These materials have applications in electronics and photonics .

Mechanism of Action

The biological activity of 1,3,4-thiadiazole-2,5-dicarbaldehyde is attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. For example, its antimicrobial activity is linked to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Structural Reactivity

- Aldehyde-functionalized derivatives (e.g., this compound) are more reactive in condensation and polymerization reactions compared to mercapto- or alkyl-substituted analogues.

- Mercapto groups (-SH) in DMTD enable disulfide bond formation, critical for stabilizing metal complexes and corrosion-resistant films .

Biological Activity

1,3,4-Thiadiazole-2,5-dicarbaldehyde is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The significance of the 1,3,4-thiadiazole scaffold in drug development is underscored by its presence in various therapeutic agents.

Structure and Properties

The 1,3,4-thiadiazole ring system is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This unique arrangement contributes to its stability and reactivity, making it a valuable scaffold for medicinal chemistry. The presence of functional groups such as aldehydes enhances its biological activity by facilitating interactions with biological targets.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties against a range of pathogens. For instance:

- Antibacterial Activity : Studies have demonstrated that various 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some compounds range from 16 to 31.25 µg/mL .

- Antifungal Activity : While some derivatives show moderate antifungal activity (MIC values of 31.25–62.5 µg/mL), their effectiveness can vary widely depending on the specific structure of the thiadiazole compound .

Anticancer Activity

Research has indicated that certain 1,3,4-thiadiazole derivatives possess anticancer properties:

- Cell Line Studies : For example, compound 41a demonstrated significant inhibition of cancer cell lines MCF-7 and A549 with IC50 values of 0.28 and 0.52 µg/mL respectively . Additionally, a series of new derivatives were synthesized and evaluated for antiproliferative activity using the CCK-8 method; several compounds showed potent effects against various cancer cell lines .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 41a | MCF-7 | 0.28 |

| 41a | A549 | 0.52 |

| New Derivative | SMMC-7721 | Varies |

| New Derivative | Hela | Varies |

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has also been documented:

- Mechanism : Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory conditions .

Other Biological Activities

In addition to the aforementioned activities:

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties and have shown moderate efficacy in animal models .

- Antidiabetic Activity : Certain compounds have demonstrated promising results in lowering blood glucose levels in diabetic models .

Case Studies and Research Findings

Recent studies highlight the versatility and potential of 1,3,4-thiadiazole derivatives in drug development:

- Synthesis and Evaluation : A study synthesized a range of new thiadiazole derivatives and evaluated their antimicrobial and anticancer activities. The findings suggest that structural modifications can significantly enhance biological efficacy .

- Clinical Relevance : Compounds like acetazolamide and methazolamide are already in clinical use as carbonic anhydrase inhibitors, showcasing the therapeutic potential of this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-Thiadiazole-2,5-dicarbaldehyde derivatives, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis often involves cyclization of dithiocarbazates or click chemistry. For example, acid-catalyzed intermolecular cyclization of S-substituted dithiocarbazates in ethanol or DMF under reflux (70–80°C for 12–24 hours) yields bis(substituted thio) derivatives . Propargyl bromide reactions with thiadiazole diithiol salts in DMF at 70°C, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also effective for introducing functional groups . Key optimizations include solvent choice (e.g., DMF for solubility), catalyst loading (e.g., CuSO₄/Na-ascorbate for CuAAC), and reaction time (12–24 hours for complete conversion).

Q. Which spectroscopic techniques are essential for confirming the structure of synthesized this compound derivatives?

- Methodological Answer : Confirmatory techniques include:

- IR spectroscopy : Detect characteristic peaks for aldehyde C=O stretches (~1700 cm⁻¹) and thiadiazole ring vibrations (~1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and aromatic substituents. For coordination complexes, shifts in ligand protons indicate metal binding .

- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns consistent with the target structure .

Q. What safety protocols are critical when handling this compound during synthesis?

- Methodological Answer : Mandatory protocols include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Conducting reactions in fume hoods to prevent inhalation of volatile byproducts.

- Proper waste segregation (e.g., halogenated solvents in designated containers) and disposal via certified agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can computational docking studies be integrated into the design of this compound derivatives with enhanced antifungal activity?

- Methodological Answer :

- Target selection : Dock derivatives against fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis. Use software like AutoDock Vina to predict binding affinities .

- Substituent optimization : Introduce hydrophobic groups (e.g., 3-chlorophenylpiperazine) to enhance interactions with CYP51’s hydrophobic cleft. Adjust logP values to improve membrane permeability .

- Validation : Correlate docking scores with in vitro MIC values against Candida albicans to refine structural modifications .

Q. What strategies can resolve contradictory data in the biological activity of thiadiazole derivatives across different studies?

- Methodological Answer :

- Standardize assays : Use consistent fungal strains (e.g., C. albicans ATCC 90028) and growth media (e.g., RPMI-1640) to minimize variability .

- Control variables : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) under identical conditions.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify trends obscured by small sample sizes .

Q. How do coordination modes of this compound with transition metals influence their application in material science?

- Methodological Answer :

- Coordination chemistry : The ligand can bind metals via S or N donors, forming monodentate or bridging complexes. For example, Au(I) complexes with thiadiazole dithiolates exhibit luminescence properties suitable for optoelectronic materials .

- Structural analysis : Use X-ray crystallography to determine binding modes (e.g., η²-S,S or η¹-N). Thermogravimetric analysis (TGA) assesses thermal stability for material applications .

Q. What methodologies are effective for analyzing the thermodynamic stability of thiadiazole-metal complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.